molecular formula C16H14ClN3O B2367015 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477846-50-7

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No. B2367015
CAS RN: 477846-50-7
M. Wt: 299.76
InChI Key: UYOOQSXCESVFKD-UHFFFAOYSA-N
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Description

“7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline, a class of heterocyclic compounds . Quinazoline and its derivatives have been reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have exhibited a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .


Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods and depends on the substitutions on the quinazoline ring . Unfortunately, specific synthesis methods for “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” were not found in the retrieved papers.


Molecular Structure Analysis

The molecular structure of “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is based on the quinazoline skeleton, which is a fused heterocyclic compound . The specific molecular structure would depend on the positions and types of substitutions on the quinazoline ring .

Scientific Research Applications

Targeted Therapy for Bladder Cancer

Bladder cancer remains a significant health challenge worldwide. Traditional therapies often face limitations such as multidrug resistance and severe side effects. Quinazoline derivatives, including gefitinib, have emerged as promising agents for targeted therapy. Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation. Other approved quinazoline derivatives (e.g., erlotinib, afatinib, and vandetanib) have demonstrated antitumor efficacy. Researchers are actively designing novel quinazoline-based compounds to combat bladder cancers .

Antimicrobial Properties

Quinazolinone derivatives, including 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine, have attracted interest for their antimicrobial potential. Various research groups have explored their structure-activity relationships (SAR) and found promising results. These compounds could contribute to combating infectious diseases .

Other Potential Applications

While the above fields are well-studied, there may be additional applications for this compound. Further research could uncover its effects on other cancers, neurological disorders, or metabolic pathways.

Future Directions

Quinazoline derivatives, including “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine”, have a wide range of biological activities and are of considerable interest in medicinal chemistry . Future research could focus on exploring their potential uses in various therapeutic applications, as well as developing efficient methods for their synthesis .

properties

IUPAC Name

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-13-4-2-3-11(7-13)9-18-16-14-6-5-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOQSXCESVFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine

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